HIV-1 inhibitor-55

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

HIV-1 inhibitor-55 is a novel compound designed to inhibit the replication of the human immunodeficiency virus type 1 (HIV-1). This compound targets the viral integrase enzyme, which is essential for the integration of viral DNA into the host genome, a critical step in the HIV-1 life cycle . By inhibiting this enzyme, this compound prevents the virus from establishing a permanent infection in the host cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HIV-1 inhibitor-55 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the use of diketo acid moieties, which are known to be effective in inhibiting integrase . The reaction conditions typically involve the use of palladium-catalyzed coupling reactions, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound requires scaling up the synthetic route while ensuring the purity and yield of the compound. This often involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency. Additionally, advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: HIV-1 inhibitor-55 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce potential side effects .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired modification but typically involve controlled temperatures and pH levels to ensure specificity .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with improved pharmacokinetic properties. These derivatives are tested for their ability to inhibit HIV-1 integrase and their overall safety profile .

Scientific Research Applications

HIV-1 inhibitor-55 has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying integrase inhibition and developing new antiviral agents . In biology, it is used to investigate the mechanisms of viral integration and the role of integrase in the HIV-1 life cycle . In medicine, this compound is being explored as a potential therapeutic agent for treating HIV-1 infections, particularly in cases where resistance to existing drugs has developed . Additionally, the compound has industrial applications in the development of diagnostic tools and assays for detecting integrase activity .

Mechanism of Action

HIV-1 inhibitor-55 exerts its effects by binding to the active site of the HIV-1 integrase enzyme, preventing it from catalyzing the integration of viral DNA into the host genome . This binding disrupts the formation of the preintegration complex, a critical structure required for viral replication . The molecular targets of this compound include the catalytic core domain of integrase and the viral DNA ends . By blocking these interactions, the compound effectively halts the replication cycle of HIV-1 .

Comparison with Similar Compounds

HIV-1 inhibitor-55 is unique compared to other integrase inhibitors due to its novel chemical scaffold and high selectivity for the integrase enzyme . Similar compounds include raltegravir, elvitegravir, dolutegravir, bictegravir, and cabotegravir . These compounds also target the integrase enzyme but differ in their chemical structures and pharmacokinetic properties . This compound stands out for its ability to inhibit integrase with minimal off-target effects and its potential to overcome resistance mutations that affect other integrase inhibitors .

Biological Activity

HIV-1 inhibitor-55, also known as compound 4d, has emerged as a significant player in the fight against HIV-1 due to its potent biological activity. This article delves into the compound's efficacy, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 2771211-73-3 |

| Molecular Formula | C28H32N6O4S |

| Molecular Weight | 548.66 g/mol |

| EC50 (Wild Type) | 8.6 nM |

The compound exhibits a high degree of specificity towards the wild-type (WT) HIV-1 virus, with an effective concentration (EC50) of 8.6 nM, indicating strong inhibitory activity against viral replication .

This compound functions primarily by inhibiting the reverse transcriptase (RT) enzyme critical for HIV replication. The compound has demonstrated efficacy not only against the wild-type virus but also against several HIV-1 mutants, including those resistant to other treatments. The inhibitory potency against various mutations is summarized in the table below:

| Mutation | EC50 (µM) |

|---|---|

| L100I | 1.1 |

| K103N | 0.12 |

| Y181C | 0.36 |

| Y188L | 0.75 |

| E138K | 0.033 |

| F227L + V106A | 3.06 |

These results highlight the compound's versatility in targeting multiple viral strains, making it a promising candidate for further development in HIV therapy .

Case Studies and Research Findings

Recent studies have focused on the structural and functional aspects of this compound, revealing insights into its binding interactions and potential for resistance development.

Case Study: Binding Affinity and Resistance

A significant study employed molecular docking techniques to analyze the binding affinity of this compound with various conformations of the HIV-1 protease enzyme. The findings indicated that conformational flexibility of the protease plays a crucial role in determining binding efficiency and resistance profiles .

In a comparative analysis with established protease inhibitors like Amprenavir, this compound showed comparable or superior binding energies across multiple protease variants, suggesting its potential effectiveness against drug-resistant strains .

Clinical Implications

The clinical implications of these findings are substantial. The ability of this compound to maintain efficacy against resistant strains could lead to improved treatment regimens that minimize the risk of resistance emergence. This aligns with current trends in antiretroviral therapy that emphasize combination approaches to enhance therapeutic outcomes .

Properties

Molecular Formula |

C28H32N6O4S |

|---|---|

Molecular Weight |

548.7 g/mol |

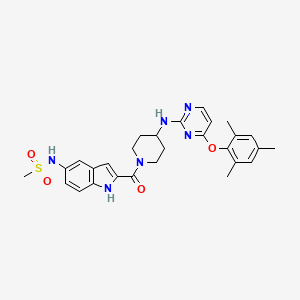

IUPAC Name |

N-[2-[4-[[4-(2,4,6-trimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |

InChI |

InChI=1S/C28H32N6O4S/c1-17-13-18(2)26(19(3)14-17)38-25-7-10-29-28(32-25)30-21-8-11-34(12-9-21)27(35)24-16-20-15-22(33-39(4,36)37)5-6-23(20)31-24/h5-7,10,13-16,21,31,33H,8-9,11-12H2,1-4H3,(H,29,30,32) |

InChI Key |

PYASWAJWQIJRIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.